Tegavivint
Description
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
1227637-23-1 |
|---|---|
Formule moléculaire |
C28H36N4O6S2 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |
InChI |
InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |
Clé InChI |
OMWCXCBGEFHCTN-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |
Origine du produit |
United States |
Molecular Mechanism of Action of Bc2059
Direct Interaction with Transducin β-Like Protein 1 (TBL1)
BC2059 exerts its inhibitory effect through direct interaction with TBL1. acs.orgresearchgate.netnih.gov This binding event is central to its mechanism, specifically targeting the formation of the β-catenin/TBL1 complex. acs.orgresearchgate.netplos.orgnih.govnih.goviteriontherapeutics.com
Disruption of β-Catenin/TBL1 Protein Complex
A key aspect of BC2059's action is its ability to disrupt the protein complex formed between β-catenin and TBL1. acs.orgresearchgate.netplos.orgnih.govnih.goviteriontherapeutics.com TBL1 is known to bind to nuclear β-catenin and recruit it to the promoters of Wnt target genes, thereby enhancing transcriptional activity necessary for oncogenic processes. plos.orgiteriontherapeutics.com By disrupting this interaction, BC2059 interferes with the formation of the active transcription complex. iteriontherapeutics.comascopubs.org Studies have shown that BC2059 treatment leads to a reduction of β-catenin-associated TBL1. nih.govresearchgate.net
Identification of TBL1 Hydrophobic Pocket and BC2059 Binding
Research has identified that BC2059 directly interacts with high affinity for TBL1 when TBL1 is in complex with β-catenin. acs.orgresearchgate.netnih.gov Two specific amino acids within a hydrophobic pocket of TBL1 have been identified as being required for binding with β-catenin. acs.orgresearchgate.netnih.gov Computational modeling studies predict that BC2059 interacts at this same hydrophobic pocket. acs.orgresearchgate.netnih.gov This defined interaction pocket in TBL1 provides a structural basis for BC2059's targeted disruption of the protein-protein interaction. drug-dev.com
Selectivity of BC2059 for TBL1/β-Catenin Interaction over other TBL1 Complexes (e.g., NCoR/SMRT, NFκB)
Importantly, studies have demonstrated the selectivity of BC2059 for the TBL1/β-catenin interaction. acs.orgresearchgate.netnih.govresearchgate.netsigmaaldrich.com While the hydrophobic pocket in TBL1 is also involved in binding with members of the NCoR/SMRT complex (such as G Protein Pathway Suppressor 2 (GSP2) and SMRT) and the p65 subunit of NFκB, BC2059 has been shown to fail to disrupt the interaction of TBL1 with either NCoR/SMRT or NFκB. acs.orgresearchgate.netnih.govresearchgate.netsigmaaldrich.com This selectivity suggests that BC2059 specifically targets the TBL1/β-catenin protein complex without significantly affecting other pathways regulated by TBL1. acs.orgresearchgate.netnih.govresearchgate.netdrug-dev.com This distinction in binding preference may be related to differences in protein modifications and conformational changes required for TBL1 interaction with different partners. drug-dev.com
Downregulation of Nuclear β-Catenin
The disruption of the TBL1/β-catenin complex by BC2059 leads to a subsequent decrease in β-catenin levels, particularly in the nucleus. cancer.govnih.govacs.orgresearchgate.netnih.govnih.govcenmed.comascopubs.orgsigmaaldrich.comnih.govascopubs.org
Promotion of β-Catenin Degradation (Proteasome-Dependent Pathway)
BC2059 treatment promotes the degradation of β-catenin. cancer.govnih.govacs.orgnih.govcenmed.comascopubs.orgsigmaaldrich.comascopubs.orgguidetopharmacology.org This degradation occurs through the proteasome-dependent pathway. cancer.govnih.govacs.orgnih.govcenmed.comascopubs.orgsigmaaldrich.comascopubs.orgguidetopharmacology.orgasco.org In the absence of Wnt signaling, β-catenin levels are tightly regulated by a destruction complex that marks it for ubiquitination and subsequent proteasomal degradation. acs.org By disrupting the interaction with TBL1, which can protect β-catenin from degradation, BC2059 facilitates this process. plos.orgmdpi.com Studies using proteasome inhibitors have shown that they can restore the levels of β-catenin in cells treated with BC2059, confirming the involvement of the proteasome in BC2059-mediated β-catenin reduction. nih.govasco.org
Attenuation of Cytoplasmic and Nuclear β-Catenin Levels
Data Table: Effect of BC2059 on β-Catenin Levels
| Cell Line / Tissue Type | BC2059 Concentration | Treatment Duration | Effect on Whole-Cell β-Catenin | Effect on Cytoplasmic β-Catenin | Effect on Nuclear β-Catenin | Citation |
| KMS18 cells | 1.5x IC50 | 16 hours | Decreased (~50%) | Attenuated to a lesser extent | Reduced (>50%) | researchgate.net |
| Desmoid Tumor cells | 100 nM | 96 hours | Not specified | Not significantly affected | Decreased | plos.org |
| AML cells (HL-60, OCI-AML3) | Varied | 8 hours | Depleted | Attenuated | Attenuated | nih.gov |
| Desmoid Tumor explant tissue | Not specified | Not specified | Not specified | No significant change | Lowered | plos.org |
| KMS18 cells | 1.5x IC50 | Not specified | Decreased (~50%) | Not specified | Reduced (>50%) | nih.gov |
BC2059, also known as Tegavivint, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. nih.govmedkoo.com This pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in numerous cancers. mdpi.comnih.gov BC2059 exerts its inhibitory effect by specifically disrupting the interaction between β-catenin and Transducin β-like protein 1 (TBL1). nih.govnih.govnih.govresearchgate.net TBL1 is a key protein that facilitates the recruitment of β-catenin to the promoters of Wnt target genes, thereby enhancing their transcription. mdpi.comnih.gov By disrupting this binding, BC2059 prevents the formation of the active transcriptional complex, leading to reduced nuclear β-catenin levels and subsequent inhibition of Wnt/β-catenin pathway activity. nih.govnih.govresearchgate.net This mechanism of action is distinct and selective, as studies have shown that BC2059 does not disrupt the interaction of TBL1 with other complexes like NCoR/SMRT or NFκB. nih.govresearchgate.net
Modulation of Wnt/β-Catenin Target Gene Expression
The inhibition of the β-catenin/TBL1 interaction by BC2059 directly impacts the expression of genes regulated by the Wnt/β-catenin pathway. This modulation is a critical aspect of BC2059's therapeutic potential, particularly in cancers driven by aberrant Wnt signaling. nih.govresearchgate.net
Inhibition of TCF4/LEF1 Transcriptional Activity
Downregulation of Key Oncogenes (e.g., AXIN2, c-MYC, Cyclin D1, Survivin, ALDH1, BIRC5)
The reduced transcriptional activity of the TCF4/LEF1 complex due to BC2059 treatment results in the downregulation of several key oncogenes that are direct targets of the Wnt/β-catenin pathway. nih.govaacrjournals.orgashpublications.org These genes are involved in promoting cell proliferation, survival, and inhibiting apoptosis. nih.govaacrjournals.orgashpublications.orgashpublications.org
Studies have shown that BC2059 treatment leads to a significant reduction in the mRNA and protein levels of several well-established Wnt/β-catenin target genes. These include:
AXIN2: Often used as a marker of Wnt pathway activity, AXIN2 mRNA and protein levels are downregulated after BC2059 treatment. nih.govresearchgate.netashpublications.org
c-MYC: A proto-oncogene involved in cell growth and proliferation, c-MYC expression is inhibited by BC2059. nih.govaacrjournals.orgashpublications.orgashpublications.org
Cyclin D1: A key regulator of cell cycle progression, Cyclin D1 levels are reduced following BC2059 exposure. nih.govaacrjournals.orgashpublications.orgashpublications.org
Survivin (BIRC5): An inhibitor of apoptosis, Survivin expression is downregulated by BC2059 treatment. nih.govaacrjournals.orgashpublications.orgashpublications.org
BIRC5: As mentioned, BIRC5 (Survivin) is downregulated. nih.govashpublications.org
While ALDH1 was mentioned in the initial prompt, the provided search results primarily focus on AXIN2, c-MYC, Cyclin D1, and Survivin (BIRC5) as key downregulated targets of BC2059 within the context of Wnt/β-catenin inhibition.
The downregulation of these oncogenes contributes to the observed anti-tumor effects of BC2059, such as inhibition of cell viability, migration, invasion, and induction of apoptosis in various cancer cell types, including desmoid tumor cells and acute myeloid leukemia (AML) cells. nih.govnih.govresearchgate.net
Table 1: Effect of BC2059 on Wnt/β-Catenin Target Gene Expression
| Target Gene | Observed Effect of BC2059 Treatment | Relevant Studies |
| AXIN2 | Downregulation (mRNA and protein) | nih.govresearchgate.netashpublications.org |
| c-MYC | Downregulation (mRNA and protein) | nih.govaacrjournals.orgashpublications.orgashpublications.org |
| Cyclin D1 | Downregulation (mRNA and protein) | nih.govaacrjournals.orgashpublications.orgashpublications.org |
| Survivin | Downregulation (mRNA and protein) | nih.govaacrjournals.orgashpublications.orgashpublications.org |
| BIRC5 | Downregulation | nih.govashpublications.org |
Cellular and Biological Effects of Bc2059 in Preclinical Models
Inhibition of Cell Proliferation and Viability
Preclinical investigations have consistently shown that BC2059 inhibits the proliferation and reduces the viability of various cancer cell lines. This effect is a key aspect of its potential anti-tumor activity nih.govresearchgate.netnih.govresearchgate.netx-mol.netaacrjournals.orgplos.orgconfex.comashpublications.orgnih.govcaymanchem.comresearchgate.netmdpi.com.
The inhibitory effects of BC2059 on cell proliferation and viability are dose-dependent in several cancer cell types. Studies in desmoid tumor cell lines have reported IC50 values ranging from 47.79 nM to 284.7 nM, indicating varying sensitivity among different cell strains nih.gov. In human multiple myeloma cell lines (HMCLs), BC2059 inhibited proliferation in a dose and time-dependent manner, with IC50 values ranging from 53 nM to 247 nM confex.comashpublications.org. Dose-dependent inhibition of cell proliferation has also been observed in AML cells nih.gov and NSCLC cell lines aacrjournals.org.
Here is a summary of reported IC50 values for BC2059 in selected cancer cell lines:
| Cell Line Type | IC50 Range (nM) | Source |
| Desmoid Tumor Cells | 47.79 - 284.7 | nih.gov |
| Multiple Myeloma Cells | 53 - 247 | confex.comashpublications.org |
| HT-29 (Colon Cancer) | 9 | caymanchem.com |
| Other Cancer Cell Lines | 14 - 80 | caymanchem.com |
BC2059 has been shown to induce cell cycle arrest in preclinical models, contributing to its anti-proliferative effects. In cultured AML cells (OCI-AML3), treatment with BC2059 induced a modest but significant accumulation of cells in the G0/G1 phase, accompanied by a decline in the percentage of cells in the G2/M phase nih.gov. Similarly, in human myeloma cell lines, analyses demonstrated the accumulation of cells in the G0/G1 phase, suggesting G1 cell cycle arrest ashpublications.org. One study noted that BC2059 induces G0/G1 arrest by downregulating cyclin D1 and upregulating p21 . However, in desmoid tumor cells, one study did not observe significant changes in cell cycle levels after BC2059 treatment, despite observing increased apoptosis plos.org.
Induction of Apoptosis
A significant mechanism by which BC2059 exerts its anti-tumor effect is through the induction of apoptosis, or programmed cell death, in various cancer cell lines nih.govresearchgate.netnih.govresearchgate.netx-mol.netconfex.comashpublications.orgnih.govresearchgate.netnih.govplos.orgresearchgate.netresearchgate.net. This has been observed in desmoid tumor cells, AML cells, and multiple myeloma cell lines, among others.
BC2059-induced cell death in human multiple myeloma cell lines has been associated with the activation of both the intrinsic and extrinsic caspase-dependent apoptotic pathways confex.comresearchgate.net. This was evidenced by the accumulation of activated forms of caspases 8, 9, and 3 following BC2059 treatment confex.com. In CTNNB1-mutated desmoid tumor cells that underwent apoptosis, increased cleaved caspases-3 and -7 were observed, further supporting a role for caspase-dependent mechanisms in certain contexts plos.org.
Beyond caspase-dependent apoptosis, research has explored alternative mechanisms of cell death induced by BC2059 (tegavivint). Studies indicate that BC2059 can trigger a unique non-apoptotic cell death mechanism that is distinct from ferroptosis, necroptosis, and pyroptosis researchgate.netnih.govdntb.gov.ualarvol.com. This lethal mechanism is lipid-dependent and requires the activity of the enzyme trans-2,3-enoyl-CoA reductase (TECR) researchgate.netnih.govdntb.gov.ualarvol.comdntb.gov.ua. TECR, canonically involved in the synthesis of very long chain fatty acids, appears to promote this non-apoptotic cell death in response to BC2059, potentially via the synthesis of the saturated long-chain fatty acid palmitate researchgate.netnih.govdntb.gov.ua. Notably, this non-apoptotic cell death mechanism observed in sarcoma and other cancer cells was not prevented by treatment with a pan-caspase inhibitor, suggesting its independence from the classical caspase cascade researchgate.netnih.gov.
Inhibition of Cell Migration and Invasion
In addition to its effects on cell proliferation and viability, BC2059 has demonstrated the ability to inhibit cell migration and invasion in preclinical models. Pharmacological inhibition of nuclear β-catenin activity using BC2059 markedly inhibited cell migration and invasion of mutated desmoid tumor cells nih.govresearchgate.netnih.govresearchgate.netx-mol.netplos.org. This suggests that BC2059 may also play a role in suppressing the metastatic potential of certain cancers.
Selectivity in Normal vs. Cancerous Cells
Preclinical studies have investigated the selective effects of BC2059 on various cancer cell types compared to normal cells. BC2059 functions by disrupting the binding of β-catenin to transducin β-like protein 1 (TBL1), which leads to β-catenin degradation and a reduction in the transcriptional activity of its target genes, such as cyclin D1, c-Myc, and survivin cenmed.comnih.govnih.govashpublications.orgmedkoo.com. This mechanism is particularly relevant in cancers where the Wnt/β-catenin pathway is dysregulated or where cancer cells exhibit a greater dependency on this pathway nih.govnih.gov.
Studies in acute myeloid leukemia (AML) have demonstrated that BC2059 treatment results in significantly greater growth inhibition and loss of viability in cultured and primary AML blast progenitor cells (BPCs) compared to normal CD34+ bone marrow progenitor cells nih.gov. This suggests a relative selectivity of action against AML stem/BPCs, potentially due to their increased reliance on the β-catenin-TCF4 regulated transcriptome nih.gov.
Similarly, research involving chronic myeloid leukemia (CML) and myeloproliferative neoplasm (MPN) progenitor cells showed that BC2059 treatment induced apoptosis in cultured and primary CML and MPN cells. In contrast, BC2059 did not induce apoptosis in normal CD34+ progenitor cells at the tested concentrations ashpublications.org.
In the context of desmoid tumors, which are often characterized by mutations in the CTNNB1 gene leading to dysregulated Wnt/β-catenin signaling, BC2059 has shown inhibitory effects on cell viability, migration, and invasion in mutated desmoid tumor cell lines and explants nih.govresearchgate.netresearchgate.net. While BC2059 did show some inhibition of cell viability in human mesenchymal stem cells or normal dermal fibroblast cells, this occurred only at much higher doses compared to its effects on desmoid tumor cells nih.gov. This differential sensitivity highlights a potential therapeutic window for BC2059 in cancers driven by aberrant β-catenin activity.
The observed selectivity against cancer cells is attributed to the mechanism of action, where BC2059 targets the Wnt/β-catenin pathway, which is often hyperactive or essential for the survival and proliferation of various cancer types, including AML, MPN, CML, desmoid tumors, osteosarcoma, adrenocortical carcinoma, and multiple myeloma nih.govashpublications.orgmedkoo.comnih.govresearchgate.netresearchgate.net.
The following table summarizes some of the findings regarding BC2059's selective effects:
| Cell Type | Response to BC2059 Treatment | Relative Sensitivity Compared to Normal Cells | Source |
| Cultured & Primary AML BPCs | Increased loss of viability, apoptosis | Significantly greater | nih.gov |
| Normal CD34+ bone marrow progenitor cells | Less affected | Lower | nih.gov |
| Cultured & Primary CML/MPN cells | Apoptosis | Higher | ashpublications.org |
| Normal CD34+ progenitor cells | No apoptosis induction | Lower | ashpublications.org |
| Mutated Desmoid Tumor Cells | Inhibited viability, migration, invasion, apoptosis | Higher | nih.govresearchgate.netresearchgate.net |
| Normal Dermal Fibroblasts | Inhibited viability (higher doses) | Lower | nih.gov |
| Human Mesenchymal Stem Cells | Inhibited viability (higher doses) | Lower | nih.gov |
Impact on Cancer Stem Cell Properties
Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity and the ability to differentiate, contributing to tumor initiation, progression, metastasis, and recurrence researchgate.netspandidos-publications.com. The Wnt/β-catenin signaling pathway plays a crucial role in maintaining the properties of CSCs in various cancers ashpublications.orgspandidos-publications.com.
BC2059, as an inhibitor of the Wnt/β-catenin pathway, has been shown to impact cancer stem cell properties in preclinical models. By disrupting the interaction between β-catenin and TBL1 and promoting β-catenin degradation, BC2059 attenuates a key signaling cascade essential for CSC survival and expansion cenmed.comnih.govnih.govashpublications.orgmedkoo.comresearchgate.net.
Studies have indicated that BC2059 can repress the expansion of CSCs spandidos-publications.com. Specifically, preclinical investigations in acute myeloid leukemia have demonstrated anti-tumor activity of BC2059 against AML stem/blast progenitor cells (BPCs) nih.govresearchgate.netresearchgate.net. This effect is linked to BC2059's ability to induce apoptosis in these progenitor cell populations, which are considered to harbor stem-cell like properties in leukemia nih.gov.
Preclinical Efficacy of Bc2059 in Disease Models
Desmoid Tumors
Desmoid tumors are rare fibroblastic lesions often characterized by activating mutations in the CTNNB1 gene, leading to the accumulation of nuclear β-catenin nih.govnih.govnih.govplos.org. Preclinical studies have explored the efficacy of BC2059 in targeting this pathway in desmoid tumor models.
Efficacy in CTNNB1-Mutated Desmoid Tumor Cell Lines
In vitro studies using desmoid tumor cell lines have shown that BC2059 significantly inhibits cell viability, migration, and invasion, particularly in those harboring CTNNB1 mutations nih.govnih.govnih.gov. BC2059 exhibited potent cytotoxicity against these mutated cell lines, with half-maximal inhibitory concentration (IC50) values in the low nanomolar range nih.govnih.gov. Treatment with BC2059 induced apoptosis in mutated desmoid tumor cells nih.govnih.gov. Mechanistically, BC2059 treatment led to a reduction in nuclear β-catenin levels and downregulated the expression of AXIN2, a known β-catenin target gene, in these mutated cells nih.govnih.govnih.gov.
| Cell Line / Strain | IC50 (nM) | β-catenin Mutation | SD± |
|---|---|---|---|
| D13 | 47.79 | S45F | 0.045 |
| D23 | 58.04 | S45F | 0.033 |
| D180 | 61.21 | T41A | 0.035 |
Table 1: IC50 values of BC2059 in selected CTNNB1-mutated desmoid tumor cell lines.
Activity in Ex Vivo Explant Tissue Culture Models
BC2059 has also demonstrated significant antitumor efficacy in ex vivo models using desmoid tumor explant tissues nih.govmedkoo.comnih.gov. In S45F-mutated desmoid tumor tissue treated ex vivo with BC2059, a decrease in the percentage of viable cells was observed compared to vehicle-treated controls nih.govmedkoo.com. This activity was accompanied by reduced nuclear β-catenin levels and decreased mRNA and protein levels of AXIN2 in the treated explant tissue nih.govmedkoo.com.
Differential Effects based on CTNNB1 Mutation Status
A notable finding in preclinical studies is the differential effect of BC2059 based on the CTNNB1 mutation status of desmoid tumor cells nih.govnih.govnih.gov. While BC2059 markedly inhibited the viability, migration, and invasion of mutated desmoid tumor cells, its effects were lower in wild-type desmoid tumors nih.govnih.govnih.gov. The difference in IC50 values between cell lines with mutated CTNNB1 and those with wild-type CTNNB1 was statistically significant nih.govnih.gov. Desmoid tumors lacking detectable CTNNB1 mutations appeared more tolerant to BC2059 treatment compared to their mutated counterparts nih.gov.
Hematological Malignancies
Preclinical studies have also indicated the potential of BC2059 in treating certain hematological malignancies where the Wnt/β-catenin pathway is implicated.
Multiple Myeloma
BC2059 has shown activity in preclinical models of multiple myeloma nih.goviteriontherapeutics.comnih.govnih.govmdpi.comwhiterose.ac.ukidrblab.netresearchgate.net. In human multiple myeloma cell lines, BC2059 induced apoptosis and inhibited proliferation in a dose and time-dependent manner, with IC50 values ranging from 53 nM to 247 nM across various cell lines tested. BC2059 was also capable of overcoming the protective effects of the bone marrow microenvironment in co-culture models. The mechanism involved the degradation of nuclear β-catenin protein and inhibition of TCF/LEF transcriptional activity, leading to decreased transcription of downstream target genes like AXIN2. BC2059-induced cell death was associated with the activation of caspase-dependent apoptotic pathways. Studies in primary multiple myeloma cells from patients also showed induction of cell death researchgate.net.
| Cell Line Type | IC50 Range (nM) |
|---|---|
| Human Myeloma Cell Lines | 53 - 247 |
Table 2: Range of IC50 values for BC2059 in human multiple myeloma cell lines.
Acute Myeloid Leukemia (AML)
BC2059 has demonstrated preclinical anti-AML activity nih.govnih.govnih.govmdpi.comwhiterose.ac.ukidrblab.netplos.orgfigshare.com. Studies have shown that BC2059 treatment disrupts the binding of β-catenin to TBL1, promoting β-catenin degradation and reducing its nuclear levels plos.org. This action attenuated the transcriptional activity of TCF4 and the expression of its target genes, including cyclin D1, c-MYC, and survivin. BC2059 treatment resulted in dose-dependent apoptosis in cultured and primary AML blast progenitor cells plos.org. Furthermore, BC2059 exhibited potent in vivo anti-AML activity in xenograft models, leading to a significant improvement in the median survival of mice engrafted with AML cells whiterose.ac.uk. BC2059 was also found to induce significantly more apoptosis in AML cells expressing FLT3-ITD compared to those without this mutation.
Chronic Myeloid Leukemia (CML) and Myeloproliferative Neoplasms (MPN)
BC2059 has shown preclinical activity against Chronic Myeloid Leukemia (CML) and Myeloproliferative Neoplasms (MPN), particularly in the context of transformation to secondary Acute Myeloid Leukemia (sAML). mdpi.comresearchgate.net Elevated nuclear β-catenin levels and TCF7L2 transcriptional activity are observed in post-MPN sAML blast progenitor cells (BPCs). BC2059, by disrupting the binding of β-catenin to TBL1X (TBL1), has been shown to deplete nuclear β-catenin levels. This action induced apoptosis in both JAK inhibitor-sensitive and resistant post-MPN sAML BPCs, leading to the attenuation of TCF4 transcriptional targets such as MYC, BCL-2, and Survivin.
Combination studies have further demonstrated the potential of BC2059 in these malignancies. Co-targeting β-catenin with the JAK1/2 inhibitor ruxolitinib (B1666119) synergistically induced lethality in post-MPN sAML BPCs and improved survival in mice engrafted with human sAML BPCs. researchgate.net Similarly, the combination of the BET protein degrader ARV-771 and BC2059 synergistically induced apoptosis and improved survival in mice engrafted with JAK inhibitor-sensitive or resistant post-MPN sAML cells. researchgate.net These findings suggest that targeting β-catenin with BC2059, alone or in combination, holds promise against post-MPN sAML BPCs. researchgate.net BC2059 has also demonstrated single-agent efficacy and improved activity in combination with tyrosine kinase inhibitors (TKI) or pan-histone deacetylase (HDAC) inhibitors against human CML and MPN progenitor cells. nih.govd-nb.info
Solid Tumors
BC2059 has also demonstrated preclinical efficacy in various solid tumor models, where the Wnt/β-catenin pathway is often implicated in tumor development and progression. researchgate.netresearchgate.net
Osteosarcoma
Preclinical studies have indicated that BC2059 (Tegavivint) possesses antitumor activity against osteosarcoma (OS), a common bone cancer in children and adolescents. aacrjournals.org Activation of the Wnt/β-catenin pathway is closely associated with OS development and metastatic progression. aacrjournals.org In vitro studies using established human OS cell lines (143B, SaOS-2, LM7) and patient-derived xenograft (PDX)-derived cells demonstrated that this compound effectively inhibited tumor cell survival in a dose-dependent manner. aacrjournals.org
In vivo studies using an orthotopic model of LM7 cells engrafted in the tibia of NSG mice showed complete regression of primary tumors and a significant reduction in lung metastasis following this compound treatment. aacrjournals.org Furthermore, in PDX models derived from a chemo-resistant OS patient, this compound treatment significantly suppressed the growth of subcutaneously engrafted tumors and enhanced the antitumor activity of doxorubicin. aacrjournals.org Analysis of tumor tissue revealed significant downregulation of critical genes, including c-Myc and ALDH1, by this compound, suggesting a potential mechanism involving the blockade of the Wnt signaling/ALDH1 axis. aacrjournals.org
Colon Cancer
BC2059 has demonstrated potent preclinical activity against colon cancer models. asco.org Studies have shown that BC2059 is highly active in various colon cancer cell lines, with varying IC90 values. asco.org
| Colon Cancer Cell Line | IC90 (μM) |
| SW480 | 0.44 |
| Colo205 | 0.66 |
| Colo201 | 0.03 |
| HT29 | 0.92 |
| SW48 | 9.83 |
| L cells (normal) | 4 |
In a 3-dimensional culture system using patient-derived colon cancer cells, BC2059 showed even greater potency, with an average EC50 of 200 picomolar. asco.org BC2059 also demonstrated potent inhibition of tumor invasion in matrigel (B1166635) tumor invasion assays. asco.org In HT-29 mouse xenografts, BC2059 treatment resulted in tumor growth inhibition and depletion of β-catenin without significant weight loss. asco.org Chromatin immunoprecipitation (CHIP) assays indicated the depletion of β-catenin on myc and axin promoters. asco.org In combination experiments, BC2059 displayed synergy with 5-fluorouracil (B62378) in vitro. asco.org The activity of BC2059 appeared to be synergistic with the depletion of β-catenin in a doxycycline-driven siRNA system in colon cancer cell lines. asco.org The mechanism of action in colon cancer models appears to involve the proteasomal-dependent degradation of β-catenin on important effectors like myc and axin. asco.org
Hepatocellular Carcinoma (HCC)
Preclinical studies have also investigated the efficacy of BC2059 (this compound) in hepatocellular carcinoma (HCC), particularly in models with β-catenin activating mutations, which are present in a significant subset of HCC patients. ascopubs.orgresearchgate.netascopubs.org Elevated nuclear β-catenin expression levels correlate with poor responses to standard treatments in HCC. ascopubs.orgresearchgate.net
In preclinical mouse models of β-catenin exon3 mutant HCC and the H22 syngeneic HCC model, this compound treatment decreased Wnt target gene expression and enhanced CD3+ T-cell infiltration in liver tumors. ascopubs.orgresearchgate.netascopubs.org Treatment with this compound in established β-catenin exon3 activated tumors led to reduced tumor growth and burden. ascopubs.orgresearchgate.netascopubs.org These promising preclinical results have supported further investigation of this compound in HCC. ascopubs.orgresearchgate.netascopubs.org
Non-Small Cell Lung Cancer (NSCLC)
BC2059 has shown preclinical activity in Non-Small Cell Lung Cancer (NSCLC), particularly in EGFR-mutant cell lines. aacrjournals.org The activation of β-catenin and downstream signaling components can contribute to adaptive persistence in cancer cells with stem-like properties, allowing them to survive and acquire resistance to EGFR TKIs like osimertinib (B560133). aacrjournals.org
In vitro studies using EGFR-mutant NSCLC cell lines (HCC827, HCC4006, and H1975) demonstrated that these cell lines are sensitive to β-catenin inhibition by BC2059 in a time and dose-dependent manner. aacrjournals.org The addition of BC2059 to osimertinib enhanced tumor cell killing. aacrjournals.org Osimertinib treatment was found to increase non-phosphorylated and total β-catenin levels in EGFR-mutant cell lines. aacrjournals.org Furthermore, osimertinib treatment induced ALDH activity, a marker associated with stemness, which was sensitive to β-catenin inhibition by BC2059 in HCC4006 and HCC827 cells. aacrjournals.org BC2059 decreased osimertinib-induced ALDH positivity significantly in these cell lines. aacrjournals.org
Advanced Preclinical Research Methodologies and Models
In Vitro Experimental Systems
In vitro studies using cell cultures have been fundamental in characterizing the direct effects of BC2059 on cancer cells.
Two-Dimensional Cell Culture Assays
Two-dimensional (2D) cell culture assays are widely used for initial screening and detailed analysis of a compound's effects on cancer cell lines. Studies on BC2059 have employed various 2D assay types, including those measuring cell viability, proliferation, cell cycle distribution, and protein expression.
Cell viability and proliferation assays, such as MTS or CellTiter-Glo Luminescent Cell Viability Assay, have been used to determine the half-maximal inhibitory concentration (IC50) of BC2059 in various cancer cell lines. For instance, BC2059 demonstrated potent cytotoxicity against desmoid tumor cell lines, particularly those with CTNNB1 mutations, with IC50 values in the low nM range (47.79 to 284.7 nM). In contrast, the IC50 values for normal cells (HuMSC and NDF-α) were significantly higher, ranging from 639.6 to 839.4 nM nih.gov. In multiple myeloma cell lines, BC2059 inhibited proliferation and induced apoptosis in a dose-dependent manner nih.govashpublications.org. Studies in acute myeloid leukemia (AML) cells also showed that BC2059 dose-dependently inhibited cell proliferation and induced apoptosis medchemexpress.comnih.gov.
Flow cytometry has been utilized to analyze cell cycle arrest and apoptosis induced by BC2059. Treatment with BC2059 has been shown to induce cell cycle arrest at the G0/G1 phase in HCT-15 human colon cancer cells and OCI-AML3 AML cells medchemexpress.comnih.govcaymanchem.com. Flow cytometry has also confirmed the induction of apoptosis in desmoid tumor cells and primary multiple myeloma samples treated with BC2059 ashpublications.orgresearchgate.netresearchgate.net.
Immunoblots (Western blotting) have been used to assess the impact of BC2059 on protein levels, particularly those involved in the Wnt/β-catenin pathway. Studies have shown that BC2059 treatment leads to a reduction in nuclear β-catenin and downregulates the expression of β-catenin target genes like AXIN2, c-MYC, and survivin nih.govnih.govnih.govresearchgate.netresearchgate.net. Immunoprecipitation followed by immunoblotting has further demonstrated that BC2059 disrupts the binding of β-catenin to TBL1 nih.govresearchgate.netresearchgate.net.
Quantitative real-time PCR (qRT-PCR) has been employed to measure the mRNA expression levels of genes downstream of the Wnt/β-catenin pathway. Treatment with BC2059 has been shown to significantly reduce the mRNA levels of AXIN2 in CTNNB1-mutated desmoid tumor cells nih.govnih.govresearchgate.net. Similarly, BC2059 treatment inhibited the expression of TCF4/LEF1 target genes in AML cells nih.govresearchgate.net.
Table 1: Summary of BC2059 Activity in 2D Cell Culture Assays
| Assay Type | Cell Lines/Primary Cells | Key Findings | Citations |
| Cell Viability/Proliferation | Desmoid tumor cell lines (mutated CTNNB1), Normal cells (HuMSC, NDF-α) | Potent cytotoxicity in mutated DT cells (low nM IC50), less active in normal cells. | nih.gov |
| Cell Viability/Proliferation | Multiple myeloma cell lines, Primary MM samples | Inhibited proliferation, induced apoptosis dose-dependently. | nih.govashpublications.org |
| Cell Viability/Proliferation | AML cell lines (HL-60, OCI-AML3, MV4-11), Primary AML BPCs | Inhibited proliferation, induced apoptosis dose-dependently. | medchemexpress.comnih.gov |
| Cell Cycle Analysis | HCT-15, OCI-AML3 | Induced G0/G1 cell cycle arrest. | medchemexpress.comnih.govcaymanchem.com |
| Apoptosis | Desmoid tumor cells, Primary MM samples, AML cells | Induced apoptosis. | ashpublications.orgresearchgate.netresearchgate.net |
| Immunoblotting | Desmoid tumor cells, AML cells | Reduced nuclear β-catenin, downregulated target genes (AXIN2, c-MYC, survivin). | nih.govnih.govnih.govresearchgate.netresearchgate.net |
| Immunoprecipitation | Desmoid tumor cells | Disrupted β-catenin binding to TBL1. | nih.govresearchgate.netresearchgate.net |
| qRT-PCR | Desmoid tumor cells (mutated CTNNB1), AML cells | Reduced mRNA levels of AXIN2, TCF4/LEF1 target genes. | nih.govnih.govnih.govresearchgate.net |
Three-Dimensional (3D) Culture Systems for Patient-Derived Cancer Cells
Three-dimensional (3D) culture systems offer a more physiologically relevant environment compared to 2D cultures, better mimicking the in vivo tumor architecture and cell-cell interactions. BC2059 has been evaluated in 3D culture systems, particularly using patient-derived cancer cells. In one study, BC2059 demonstrated potent activity in a 3D culture system using patient-derived colon cancer cells grown in a matrigel (B1166635) system. The average EC50 in this 3D model was reported to be 200 picomolar, suggesting that the compound was more effective in patient-derived samples in a 3D context compared to some 2D cell line results ascopubs.orgasco.org. Advanced studies have suggested the inclusion of 3D cultures, such as spheroids in Matrigel, to better mimic tumor microenvironments .
Co-culture Assays
Co-culture assays are used to investigate the interactions between cancer cells and other cell types present in the tumor microenvironment, such as stromal cells, which can influence tumor cell survival and drug response. BC2059 has been tested in co-culture assays, particularly with stromal cells. In multiple myeloma, the bone marrow microenvironment, including stromal cells, is known to contribute to tumor cell survival and drug resistance ashpublications.org. Studies have shown that BC2059 can mitigate the protective effect provided by stromal cells in co-culture with human myeloma cell lines ashpublications.orgresearchgate.netresearchgate.net. In autologous bone marrow co-culture assays using primary multiple myeloma tumor cells, BC2059 effectively induced cell death ashpublications.orgresearchgate.net. While BC2059 showed significant activity against myeloma cells in co-culture, it demonstrated minimal effect on the stromal cells themselves researchgate.netresearchgate.net. Co-culture models involving mesenchymal stromal cells (MSCs) have also been used in the context of AML research, where MSCs can protect leukemia cells from chemotherapy; BC2059 was effective at killing AML cells even in the presence of MSCs grafiati.com.
Ex Vivo Models
Ex vivo models utilize fresh tissues or cells isolated from patients or animal models, maintaining aspects of the in vivo environment. Explant tissue culture models are an example of ex vivo systems. BC2059 has been assessed using explant tissue culture models, particularly for desmoid tumors. An ex vivo model using desmoid tumor tissue harboring a CTNNB1 mutation (S45F) demonstrated potent antitumor activity of BC2059. Treatment with BC2059 led to a decrease in the percentage of viable cells in the explant culture compared to vehicle control nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. In this ex vivo model, BC2059 treatment also resulted in lower nuclear β-catenin levels and reduced mRNA and protein levels of AXIN2 researchgate.net.
In Vivo Animal Models
In vivo animal models, particularly xenograft models, are crucial for evaluating the efficacy of a compound in a living system, assessing its impact on tumor growth and metastasis.
Xenograft Models
Xenograft models, typically involving the transplantation of human cancer cell lines or patient-derived tumor cells into immunocompromised mice, have been widely used to study the in vivo activity of BC2059.
In colon cancer models, BC2059 has demonstrated tumor growth inhibition in HT-29 mouse xenografts ascopubs.orgasco.org. This was associated with depletion of β-catenin in the tumors ascopubs.orgasco.org.
In osteosarcoma, BC2059 (tegatrabetan) has been shown to reduce tumor volume and inhibit lung metastasis in a Saos-2 osteosarcoma mouse xenograft model caymanchem.com.
Studies in multiple myeloma have shown that BC2059 is effective in murine xenograft models of human myelomatosis, delaying tumor growth and prolonging survival nih.govtargetmol.commdpi.com.
BC2059 has also demonstrated potent in vivo anti-AML activity against xenografts of cultured and primary AML blast progenitor cells in immunocompromised mice nih.govresearchgate.net. For instance, treatment with BC2059 significantly improved the survival of NOD/SCID mice bearing OCI-AML3 xenografts medchemexpress.com.
Table 2: Summary of BC2059 Activity in In Vivo Xenograft Models
| Cancer Type | Xenograft Model | Key Findings | Citations |
| Colon Cancer | HT-29 mouse xenografts | Inhibited tumor growth, depleted β-catenin. | ascopubs.orgasco.org |
| Osteosarcoma | Saos-2 mouse xenograft | Reduced tumor volume, inhibited lung metastasis. | caymanchem.com |
| Multiple Myeloma | Murine xenograft models of human myelomatosis | Delayed tumor growth, prolonged survival. | nih.govtargetmol.commdpi.com |
| AML | Xenografts of cultured and primary AML BPCs in immunocompromised mice | Potent anti-AML activity, improved survival (e.g., OCI-AML3 xenografts). | medchemexpress.comnih.govresearchgate.net |
Patient-Derived Xenograft (PDX) Models
While specific patient-derived xenograft (PDX) models for BC2059 were not detailed in the provided search results, preclinical studies have utilized related approaches such as xenograft models and patient-derived cultures. BC2059 demonstrated potent activity in patient-derived colon cancer cells grown in a 3-dimensional culture system, showing a surprisingly low average EC50 value. mdpi.comresearchgate.net In vivo studies using HT-29 mouse xenografts also demonstrated tumor growth inhibition with depletion of β-catenin upon treatment with BC2059 series compounds. mdpi.comresearchgate.net Preclinical mouse models of β-cateninexon3 mutant hepatocellular carcinoma (HCC) have also been used to study tegavivint, where treatment resulted in reduced tumor growth and burden. cenmed.commdpi.comnih.govfrontiersin.org
Syngeneic Models (e.g., H22 HCC model for immune microenvironment studies)
The H22 syngeneic HCC model has been utilized in preclinical studies of this compound (BC2059). cenmed.commdpi.comnih.govfrontiersin.org In these models, this compound treatment led to a decrease in Wnt target gene expression. cenmed.commdpi.comnih.gov Furthermore, studies in the H22 syngeneic HCC model showed that this compound enhanced CD3+ T-cell infiltration in liver tumors, suggesting an impact on the immune microenvironment. cenmed.commdpi.comnih.gov
Molecular Biology and Biochemical Techniques
A range of molecular and biochemical techniques have been employed to elucidate the mechanism of action of BC2059 and its effects on key cellular pathways and protein interactions.
Molecular Biology and Biochemical Techniques
Co-immunoprecipitation and Immunoblotting for Protein-Protein Interactions and Levels
Co-immunoprecipitation (Co-IP) and Immunoblotting (Western Blot) are fundamental techniques used extensively in BC2059 research. Co-IP experiments have demonstrated that BC2059 disrupts the binding of β-catenin to TBL1. tandfonline.comnih.govnih.govfishersci.comwikipedia.orgecbd.euncpsb.org.cnntu.edu.sgCurrent time information in Davidson County, US.citeab.comgoogle.com This disruption of the β-catenin/TBL1 complex is a key aspect of BC2059's mechanism of action. nih.govnih.gov
Immunoblotting has been used to analyze the protein expression levels of various molecules affected by BC2059 treatment. Studies have shown that BC2059 treatment can lead to a depletion in the levels of β-catenin and its target genes, including c-MYC and survivin. Current time information in Davidson County, US. Immunoblotting has also confirmed the reduction of β-catenin-associated TBL1 and decreased nuclear β-catenin in treated cells. fishersci.comwikipedia.orgecbd.euncpsb.org.cnntu.edu.sg The protein levels of Axin2, a β-catenin target gene, were also found to be downregulated after BC2059 treatment. fishersci.comwikipedia.orgncpsb.org.cn
Table 1: Effects of BC2059 on Protein Levels (Immunoblotting Findings)
| Protein | Effect of BC2059 Treatment (Relative to Untreated) | References |
| β-catenin | Decreased levels (total, nuclear) | fishersci.comwikipedia.orgncpsb.org.cnntu.edu.sgCurrent time information in Davidson County, US. |
| TBL1 | Decreased association with β-catenin | fishersci.comwikipedia.orgncpsb.org.cnntu.edu.sgCurrent time information in Davidson County, US. |
| c-MYC | Decreased levels | Current time information in Davidson County, US. |
| Survivin | Decreased levels | Current time information in Davidson County, US. |
| Axin2 | Downregulated levels | fishersci.comwikipedia.orgncpsb.org.cn |
| c-RAF | Levels analyzed | Current time information in Davidson County, US. |
| β-actin | Loading control | Current time information in Davidson County, US. |
| TATA-binding protein (TBP) | Nuclear loading control | ntu.edu.sg |
Chromatin Immunoprecipitation (ChIP) Assays for Gene Promoter Occupancy
Chromatin Immunoprecipitation (ChIP) assays have been employed to investigate the binding of proteins, particularly β-catenin, to the promoter regions of target genes following BC2059 treatment. These assays have demonstrated that BC2059 treatment reduces β-catenin occupancy at the promoters of Wnt-target genes such as c-MYC, Cyclin D1, and survivin. Current time information in Davidson County, US. ChIP assays have also been used to show the depletion of β-catenin on myc and axin promoters. mdpi.comresearchgate.net This reduction in promoter occupancy correlates with the observed decrease in the expression of these genes.
Gene Expression Analysis (e.g., qPCR, Wnt Response Elements)
Gene expression analysis, primarily through quantitative PCR (qPCR), has been a crucial method for evaluating the impact of BC2059 on the transcription of Wnt pathway target genes and genes containing Wnt Response Elements (WREs). qPCR analyses have shown that BC2059 treatment attenuates the mRNA expression of β-catenin target genes, including c-MYC, Cyclin D1, survivin, hTERT, and CD44. Current time information in Davidson County, US. Conversely, BC2059 treatment has been shown to upregulate the mRNA expression of p21. Current time information in Davidson County, US.
Studies have also specifically measured the mRNA levels of AXIN2, a known β-catenin target gene, confirming its downregulation after BC2059 treatment. fishersci.comwikipedia.orgecbd.euncpsb.org.cnntu.edu.sg The inhibition of Wnt-target gene expression in cells transfected with a TCF/LEF luciferase reporter construct (TOPFLASH) further supports the effect of BC2059 on transcriptional activity mediated by Wnt response elements. Current time information in Davidson County, US.
Table 2: Effects of BC2059 on mRNA Expression (qPCR Findings)
| Gene | Effect of BC2059 Treatment (Relative to Untreated) | References |
| c-MYC | Attenuated mRNA expression | Current time information in Davidson County, US. |
| Cyclin D1 | Attenuated mRNA expression | Current time information in Davidson County, US. |
| Survivin | Attenuated mRNA expression | Current time information in Davidson County, US. |
| hTERT | Reduced mRNA levels | Current time information in Davidson County, US. |
| CD44 | Reduced mRNA levels | Current time information in Davidson County, US. |
| p21 | Upregulated mRNA expression | Current time information in Davidson County, US. |
| AXIN2 | Downregulated mRNA levels | fishersci.comwikipedia.orgecbd.euncpsb.org.cnntu.edu.sg |
| β-actin | Normalization control | ncpsb.org.cn |
| GAPDH | Normalization control | ncpsb.org.cn |
Genetic Modulation Techniques (e.g., siRNA-mediated β-Catenin Downregulation)
Genetic modulation techniques, such as small interfering RNA (siRNA), have been instrumental in understanding the role of β-catenin in the context of BC2059 treatment. Studies have utilized siRNA to downregulate β-catenin expression, providing insights into the compound's dependency on β-catenin levels for its activity.
Research has shown that BC2059's activity is synergistic with the depletion of β-catenin using a doxycycline-driven siRNA model in colon cancer cell lines. ascopubs.org This suggests that while BC2059 directly targets β-catenin for degradation, reducing β-catenin levels through alternative genetic means can enhance the compound's effects. Furthermore, studies in multiple myeloma cells have demonstrated that a partial decrease of β-catenin protein by siRNA knockdown was able to decrease the cytotoxic effect of BC2059, indicating that β-catenin levels are critical for the drug's impact. researchgate.net
BC2059 treatment has been shown to deplete β-catenin protein levels and nuclear localization in cultured and primary acute myeloid leukemia (AML) cells. nih.gov This effect is consistent with the compound's proposed mechanism of disrupting the β-catenin-TBL1 interaction, which promotes β-catenin degradation. nih.gov
Table 1 summarizes key findings related to genetic modulation studies involving BC2059 and β-catenin downregulation.
| Study Context | Genetic Modulation Technique | Key Finding | Source |
| Colon Cancer Cell Lines | Doxycycline-driven siRNA | BC2059 activity is synergistic with β-catenin depletion. | ascopubs.org |
| Multiple Myeloma Cells | siRNA Knockdown | Partial decrease of β-catenin by siRNA reduces BC2059 cytotoxic effect. | researchgate.net |
| Cultured and Primary AML Cells | Not explicitly specified, but context implies modulation studies | BC2059 treatment depletes β-catenin protein levels and nuclear localization. | nih.gov |
Bioenergetic Analysis (e.g., Mitochondrial Fitness, Metabolic Activity)
Studies combining BC2059 with other agents, such as the histone deacetylase inhibitor panobinostat (B1684620), have explored their effects on the mitochondrial fitness and metabolic activity of multiple myeloma cells. mdpi.com This combination markedly inhibits oxidative phosphorylation and, to a lesser extent, aerobic glycolysis, thereby impairing metabolic pathways essential for energy and biomolecule generation in these cells. mdpi.com
Specifically, the median fluorescent intensity (MFI) of Tetramethylrhodamine, Ethyl Ester (TMRE), a measure of transmembrane potential and mitochondrial fitness, significantly decreased upon treatment with a combination of this compound (BC2059) and panobinostat in multiple myeloma cell lines. mdpi.com This indicates a reduction in mitochondrial fitness.
Table 2 presents data related to the impact of BC2059, particularly in combination with panobinostat, on mitochondrial fitness in multiple myeloma cells.
| Cell Line | Treatment Combination | This compound Concentration (nmol/L) | Panobinostat Concentration (nmol/L) | Change in TMRE MFI (vs. Vehicle) | Statistical Significance (p-value) | Source |
| OCIMy1 | This compound + Panobinostat | 100 | 5 | Significant Decrease | 0.001 | mdpi.com |
| OCIMy1 | This compound + Panobinostat | 100 | 10 | Significant Decrease | 0.001 | mdpi.com |
| U266 | This compound + Panobinostat | 100 | 5 | Significant Decrease | 0.05 | mdpi.com |
| U266 | This compound + Panobinostat | 100 | 10 | Significant Decrease | 0.05 | mdpi.com |
Further research is exploring the role of β-catenin in regulating tumor metabolism and the immune microenvironment in the context of BC2059 treatment, particularly in hepatocellular carcinoma. ascopubs.orgresearchgate.net
Combination Therapeutic Strategies in Preclinical Studies
Synergy with Proteasome Inhibitors (e.g., Bortezomib)
Combinations of BC2059 with proteasome inhibitors, such as Bortezomib (B1684674), have shown synergistic activity in preclinical models of multiple myeloma (MM) medkoo.comresearchgate.netashpublications.orgashpublications.orgfrontiersin.orgiteriontherapeutics.comresearchgate.net. Studies in human myeloma cell lines (HMCL) demonstrated that BC2059 potently induces apoptosis as a single agent and in combination with Bortezomib medkoo.com. Synergy has been observed in multiple HMCLs, with synergy quotients (SQ) ranging from 1.5 to 2.25 in one study, where an SQ > 1 indicates synergism ashpublications.org. Another study reported synergy in 6 out of 8 HMCLs tested, with combination index (CI) values between 0.64 and 0.55 for LP1 cells, where CI < 1.1 indicates synergism ashpublications.org. The combination also effectively killed primary MM tumor cells from relapsed/refractory MM patients and showed synergistic effects in these primary cells ashpublications.orgashpublications.org. Optimal killing in HMCLs was observed with either concomitant exposure or by exposing cells to Bortezomib four hours prior to BC2059 ashpublications.org.
Data demonstrating synergy between BC2059 and Bortezomib in HMCLs are summarized in the table below:
| Cell Line | Combination Index (CI) Range | Synergy Quotient (SQ) Range | Indication of Synergy | Source |
| HMCLs (n=8) | 0.33-0.99 (with carfilzomib) | Not specified | Synergistic and/or additive | ashpublications.org |
| LP1 (HMCL) | 0.64-0.55 | Not specified | Synergistic | ashpublications.org |
| HMCLs (n=5) | Not specified | 1.5-2.25 | Synergistic | ashpublications.org |
| Primary MM Tumor Cells (n=2) | Not specified | 1.3-8.2 | Synergistic | researchgate.net |
Combination with Histone Deacetylase Inhibitors (e.g., Panobinostat)
Preclinical studies have also investigated the combination of BC2059 with histone deacetylase inhibitors (HDACi), such as Panobinostat (B1684620), in AML and MM iteriontherapeutics.comnih.govmdpi.comnih.govdntb.gov.ua. Co-treatment with Panobinostat and BC2059 synergistically induced apoptosis of cultured and primary AML blast progenitor cells (BPCs), including those expressing FLT3-ITD mutations nih.govnih.gov. This combination also significantly improved the survival of immune-depleted mice engrafted with primary AML BPCs nih.govnih.gov. In MM, the combination of low concentrations of Panobinostat and BC2059 demonstrated significant synergistic anti-MM effects both in vitro and in vivo, including in MM cells resistant to proteasome inhibitors mdpi.com.
Data on the effect of BC2059 and Panobinostat combination in AML are presented below:
| Cell Type | Effect of Combination | In Vivo Survival Benefit | Source |
| Cultured AML BPCs | Synergistic apoptosis induction | Not specified | nih.govnih.gov |
| Primary AML BPCs | Synergistic apoptosis induction | Yes | nih.govnih.gov |
| Primary AML BPCs (FLT3-ITD+) | Synergistic apoptosis induction | Not specified | nih.govnih.gov |
| Immune-depleted mice engrafted with primary AML BPCs | Improved median survival (91 days vs 75 days for BC2059 alone and 56 days for panobinostat alone) | Yes | nih.gov |
Co-treatment with Chemotherapeutic Agents (e.g., 5-fluorouracil (B62378), Doxorubicin)
Combination with Tyrosine Kinase Inhibitors (e.g., Osimertinib (B560133) for EGFR-Mutant NSCLC)
Preclinical findings for the combination of BC2059 and Osimertinib in EGFR-mutant NSCLC include:
| Cancer Model | Effect of Combination | Outcome in Mouse Xenografts | Source |
| EGFR-mutant NSCLC cell lines (HCC827, HCC4006, H1975) | Enhanced tumor cell killing | Not specified | aacrjournals.org |
| Mice bearing HCC4006 and HCC827 xenografts | Decreased tumor recurrence, improved overall survival | Improved overall survival | aacrjournals.org |
Mechanistic Basis for Synergistic Activity
The synergistic activity observed in combination therapies involving BC2059 is often attributed to its primary mechanism of action: the inhibition of the Wnt/β-catenin pathway. BC2059 functions by disrupting the binding of β-catenin to Transducin β-like protein 1 (TBL1), a crucial step for the formation of an active transcriptional complex medkoo.comiteriontherapeutics.comnih.govnih.govnih.govnih.govgoogle.com. This disruption promotes the degradation of β-catenin, leading to attenuated nuclear and cytoplasmic levels and reduced transcriptional activity of downstream target genes such as cyclin D1, c-MYC, and survivin, which are involved in cell proliferation and survival medkoo.comnih.govnih.govnih.gov.
In the context of combination therapies, this mechanism can complement the actions of other drugs. For instance, β-catenin undergoes proteasome-mediated degradation, and its levels can increase following treatment with proteasome inhibitors like Bortezomib ashpublications.org. Combining BC2059 with Bortezomib may overcome this compensatory increase in β-catenin, thereby enhancing the apoptotic effect ashpublications.orgfrontiersin.org. Similarly, in EGFR-mutant NSCLC, Osimertinib treatment can induce adaptive persistence in cancer cells with stem-like properties, a process that involves the activation of β-catenin signaling aacrjournals.org. Targeting β-catenin with BC2059 in combination with Osimertinib can potentially target these drug-tolerant persistent clones, improving efficacy and delaying resistance aacrjournals.org. The synergy with HDAC inhibitors like Panobinostat may involve complex interactions between Wnt/β-catenin signaling and epigenetic regulation, leading to enhanced cell death nih.govmdpi.comnih.gov.
Future Directions and Research Perspectives for Bc2059
Elucidating Novel Mechanisms of Action and Resistance
While BC2059 is known to disrupt the β-catenin/TBL1 complex, further research is needed to fully elucidate the intricate details of its mechanism of action and to understand potential resistance mechanisms that may emerge during treatment. Studies have shown that BC2059 directly interacts with a hydrophobic pocket in TBL1, which is also involved in β-catenin binding. researchgate.netnih.govresearchgate.netgoogle.com However, the precise molecular events following this disruption that lead to β-catenin degradation warrant further investigation. Understanding how BC2059 selectively targets the TBL1/β-catenin complex without significantly affecting TBL1 interactions with other proteins like NCoR/SMRT or NFκB is also an area of ongoing research. researchgate.netnih.govresearchgate.net
Research into resistance mechanisms is crucial for the long-term success of BC2059. While preclinical studies in desmoid tumors suggest that tumors without CTNNB1 mutations might be less sensitive to BC2059, indicating a potential resistance mechanism related to the absence of the primary target mutation, other mechanisms could also be involved. nih.govresearchgate.net For instance, in multiple myeloma, upregulation of β-catenin has been suggested as a potential mechanism of acquired resistance to bortezomib (B1684674), implying that targeting this pathway with agents like BC2059 could potentially overcome such resistance. ashpublications.org Future studies should aim to identify the molecular alterations or pathway adaptations that confer resistance to BC2059, which could then inform the development of strategies to overcome or prevent such resistance, potentially through combination therapies.
Identification of Predictive Biomarkers for Response to BC2059
Identifying biomarkers that can predict patient response to BC2059 is a critical area of future research to enable personalized treatment approaches. Given BC2059's mechanism of action, mutations in CTNNB1 (the gene encoding β-catenin) or AXIN1 are being explored as potential biomarkers, particularly in hepatocellular carcinoma (HCC) where these mutations are prevalent. researchgate.netascopubs.orgascopubs.org Elevated nuclear β-catenin expression levels have been correlated with poor responses to standard treatments and could serve as a predictive marker for BC2059 sensitivity. researchgate.netascopubs.org
Preclinical studies in desmoid tumors have shown that BC2059 exhibits significant efficacy against CTNNB1-mutated cells, but has lower effect on wild-type cells, further supporting the potential of CTNNB1 mutations as a predictive biomarker in this context. nih.govresearchgate.net Beyond specific mutations, broader pathway activity markers of the Wnt/β-catenin pathway could also be investigated. mdpi.comlarvol.com The identification and validation of these biomarkers in prospective clinical trials are essential to optimize patient selection and improve treatment outcomes.
Development of Second-Generation TBL1 Inhibitors
The promising preclinical and early clinical activity of BC2059 has paved the way for the potential development of second-generation TBL1 inhibitors. The goal of developing next-generation inhibitors is to potentially improve pharmaceutical properties, such as oral absorption, and to create structurally distinct drug candidates. texas.gov Research in this area involves leveraging the understanding gained from BC2059 regarding the interaction with TBL1 to design novel compounds with enhanced efficacy, specificity, or pharmacokinetic profiles. texas.gov This ongoing work aims to build upon the foundation established by BC2059 and expand the therapeutic potential of targeting TBL1 in various cancers and other diseases.
Exploration of BC2059 in Additional Disease Contexts and Preclinical Models
BC2059 has demonstrated preclinical activity in a range of cancers driven by aberrant Wnt/β-catenin signaling, including desmoid tumors, multiple myeloma, acute myeloid leukemia (AML), osteosarcoma, and colon cancer. researchgate.netnih.govresearchgate.netasco.orgashpublications.org Based on these promising results, future research will continue to explore the efficacy of BC2059 in additional disease contexts and preclinical models.
Ongoing or planned investigations include studies in:
Advanced hepatocellular carcinoma (aHCC) with β-catenin activating mutations. researchgate.netascopubs.orgascopubs.org
Acute Myeloid Leukemia (AML). researchgate.netmedchemexpress.commycancergenome.orgresearchgate.netascopubs.orgascopubs.orgnih.gov
Pediatric solid tumors. mycancergenome.orgresearchgate.netascopubs.orgascopubs.org
Non-small cell lung cancer (NSCLC). mycancergenome.orgresearchgate.netascopubs.orgascopubs.org
Lymphoma. researchgate.netascopubs.orgascopubs.org
Colon cancer models, including patient-derived 3D cultures and xenografts. asco.org
Multiple Myeloma, including in combination with other agents like bortezomib or panobinostat (B1684620). researchgate.netashpublications.orgmdpi.com
Post-myeloproliferative neoplasm secondary acute myeloid leukemia (post-MPN sAML).
Preclinical models, such as mouse xenografts and syngeneic models, will continue to be utilized to evaluate the antitumor activity of BC2059 as a single agent and in combination with other therapies. researchgate.netascopubs.orgascopubs.orgasco.orgmdpi.comnih.gov Furthermore, exploring the effects of BC2059 on the tumor microenvironment, such as its ability to enhance CD3+ T-cell infiltration observed in some models, represents another avenue of research. researchgate.netascopubs.orgascopubs.org
Advanced Computational Modeling for Target Interaction and Drug Design
Computational modeling plays a significant role in understanding the interaction of BC2059 with its target and in the design of novel inhibitors. Computational docking studies have been used to predict the interaction of BC2059 within the hydrophobic pocket of TBL1. researchgate.netnih.govresearchgate.netgoogle.com These models can help to visualize and analyze the binding mode, providing insights into the key residues involved in the interaction. researchgate.netnih.govresearchgate.netgoogle.com
Future research will likely involve more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the stability and dynamics of the BC2059-TBL1 interaction. schrodinger.commdpi.com Computational modeling can also be used to screen large libraries of compounds virtually to identify potential new TBL1 inhibitors or to design analogs of BC2059 with improved binding affinity or pharmacokinetic properties. google.comschrodinger.commdpi.comnfcr.org The integration of computational modeling with experimental data will be crucial for the rational design and optimization of future TBL1-targeting therapies. schrodinger.commdpi.com
Q & A
What is the molecular mechanism by which BC2059 inhibits Wnt/β-catenin signaling?
BC2059 disrupts the interaction between β-catenin and scaffold protein transducin β-like 1 (TBL1), promoting proteasomal degradation of β-catenin and reducing its nuclear accumulation. This inhibits TCF/LEF-mediated transcription of oncogenic targets (e.g., c-MYC, cyclin D1, survivin), leading to apoptosis in cancer stem/progenitor cells . Researchers can validate this mechanism via Western blotting for β-catenin levels and luciferase reporter assays for TCF/LEF activity .
How should researchers design in vitro experiments to evaluate BC2059 efficacy in desmoid tumors?
Key assays include:
- Cell viability : Dose-response curves (0–100 nM BC2059) using MTS or CellTiter-Glo, with IC50 calculations .
- Migration/Invasion : Transwell assays with Matrigel, comparing treated vs. untreated cells .
- Morphological analysis : Microscopy to observe cytoskeletal changes or apoptosis markers (e.g., Annexin V staining) .
Advanced studies should include 3D cultures (e.g., spheroids in Matrigel) to mimic tumor microenvironments .
What synergistic combinations enhance BC2059’s anti-leukemic activity?
BC2059 synergizes with:
- HDAC inhibitors (e.g., panobinostat) : Enhances apoptosis in AML by dual targeting of β-catenin and epigenetic pathways .
- Tyrosine kinase inhibitors (e.g., nilotinib) : Overcomes resistance in CML by co-targeting BCR-ABL and β-catenin .
Dose optimization (e.g., 20–50 nM BC2059 + 10–20 nM HDACi) and combinatorial index calculations (e.g., Chou-Talalay method) are critical .
How do researchers address contradictory data on BC2059’s IC50 across cancer models?
Variability arises from differences in β-catenin dependency (e.g., SW480 vs. SW48 colon cancer cells) . Mitigation strategies:
- Validate β-catenin/TBL1 expression in models via qPCR or immunohistochemistry.
- Use isogenic cell lines with β-catenin knockdown/overexpression to confirm on-target effects .
What methodologies quantify BC2059-induced apoptosis in AML progenitor cells?
- Flow cytometry : Annexin V/PI staining to distinguish early/late apoptosis .
- Caspase activation : Fluorometric assays (e.g., Caspase-Glo 3/7) .
- Transcriptomic profiling : RNA-seq of apoptosis-related genes (e.g., BAX, BCL2) .
How is BC2059’s dose-dependent efficacy assessed in preclinical in vivo models?
- Xenografts : Implant β-catenin-dependent tumors (e.g., HT-29 colon cancer) in immunodeficient mice. Administer BC2059 (15–20 mg/kg, biweekly) via tail vein .
- Survival analysis : Kaplan-Meier curves comparing treated vs. control groups .
- Biomarker validation : Post-treatment β-catenin levels in tumor lysates via Western blot .
What techniques confirm β-catenin downregulation in BC2059-treated cells?
- Western blotting : Detect cytoplasmic vs. nuclear β-catenin fractions .
- Immunofluorescence : Localization of β-catenin in subcellular compartments .
- qPCR : Measure downstream targets (e.g., c-MYC) to infer pathway inhibition .
How does BC2059 alter cell cycle dynamics in leukemia cells?
BC2059 induces G0/G1 arrest by downregulating cyclin D1 and upregulating p21. Methodologies:
- Flow cytometry : PI staining for cell cycle phase distribution .
- Cyclin/CDK profiling : Antibody arrays or RNA-seq .
What strategies identify off-target effects of BC2059 in pluripotent stem cells?
- Global proteomics : Mass spectrometry to detect changes in non-Wnt pathways (e.g., mTOR, hTERT) .
- CRISPR screens : Genome-wide knockout libraries to identify synthetic lethal interactions .
How do researchers evaluate BC2059’s impact on tumor invasion and metastasis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
